(2-bromophenyl) N-phenylcarbamate
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Overview
Description
(2-Bromophenyl) N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom attached to the phenyl ring and a carbamate group linked to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl) N-phenylcarbamate typically involves the reaction of 2-bromophenol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2-Bromophenol+Phenyl isocyanate→(2-Bromophenyl) N-phenylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl) N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products are the corresponding amine and phenol.
Scientific Research Applications
(2-Bromophenyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2-bromophenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl methylcarbamate
- 2-Bromophenyl ethylcarbamate
- 2-Bromophenyl N-(pyridin-3-yl)carbamate
Uniqueness
(2-Bromophenyl) N-phenylcarbamate is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other carbamates.
Properties
IUPAC Name |
(2-bromophenyl) N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-8-4-5-9-12(11)17-13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJAOYHNGVZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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